methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a technique that is not well developed but has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H
. This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 242.57 .Scientific Research Applications
Corrosion Inhibition
Schiff bases derived from amino acids, similar in structure to the compound of interest, have been investigated for their effectiveness in preventing corrosion of stainless steel in acidic environments. These studies utilize electrochemical techniques to measure the inhibition efficiency, supported by SEM-EDX, FT-IR, UV-visible, and X-Ray Diffraction results, demonstrating that such compounds can form protective layers on metal surfaces (Vikneshvaran & Velmathi, 2017).
Fluorescence Derivatization for Biological Assays
Derivatization of amino acids with fluorescent compounds to evaluate their applicability as fluorescent derivatizing agents has been researched. The derivatives exhibit strong fluorescence, making them potentially useful in biological assays (Frade et al., 2007).
Organic Synthesis and Chemical Reactions
Research into the synthesis and evaluation of various derivatives for their potential applications, including corrosion inhibition of metals and anticancer activities, showcases the versatility of related compounds in synthetic chemistry. These studies often involve exploring the interaction of such molecules with different substrates and assessing their efficacy in specific reactions or as part of materials (Missoum et al., 2013).
Anticancer Activity
Compounds structurally related to methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride have been synthesized and screened for their anticancer activities. This includes studies on S-glycosyl and S-alkyl derivatives, with some showing significant in vitro cytotoxic activities against various cancer cell lines (Saad & Moustafa, 2011).
Enantioselective Synthesis
The efficient stereoselective synthesis of key intermediates for pharmaceutical applications demonstrates the importance of such compounds in the development of drugs. These syntheses focus on producing enantiomerically pure compounds, essential for specific drug actions (Zhong et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)4-7-5(9)2-3-13-7;/h2-3,6H,4,10H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGKERYOOBRHW-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=CS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=CS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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